molecular formula C9H9NO4 B3080715 5-Ethoxy-2-nitrobenzaldehyde CAS No. 109134-05-6

5-Ethoxy-2-nitrobenzaldehyde

Cat. No. B3080715
CAS RN: 109134-05-6
M. Wt: 195.17 g/mol
InChI Key: IJQHZBDBXANCIL-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 .


Molecular Structure Analysis

The InChI code for 5-Ethoxy-2-nitrobenzaldehyde is 1S/C9H9NO4/c1-2-14-8-3-4-9 (10 (12)13)7 (5-8)6-11/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

5-Ethoxy-2-nitrobenzaldehyde is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Chemical Synthesis and Reactions

5-Ethoxy-2-nitrobenzaldehyde has been studied in the context of various chemical reactions and syntheses. Notable among these is its involvement in the Hantzsch condensation. In one study, the condensation of 2-hydroxy-5-nitrobenzaldehyde, ethyl acetoacetate, and ammonia yielded 2-methyl-3-ethoxycarbonyl-4-ethoxycarbonylmethyl-6-(2-hydroxy-5-nitrophenyl)-pyridine through an unusual condensation and oxidation in situ (Menconi et al., 1995). Another study found that the reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate in ammonia led to the formation of expected isomeric 1,4- and 1,2-dihydropyridines resulting from the normal Hantzsch reaction (Ángeles et al., 2001).

Use in Catalysis

5-Ethoxy-2-nitrobenzaldehyde has also been implicated in catalytic processes. For instance, in the context of the Henry reaction, specific conditions were optimized for the conversion of 4-nitrobenzaldehyde to 2-nitro-1-(4-nitrophenyl)ethanol, demonstrating the efficacy of these conditions for other aromatic aldehydes containing electron-withdrawing substituents (Constable et al., 2009).

Photolytic Studies

In photolytic studies, 2-nitrobenzaldehyde (a compound closely related to 5-ethoxy-2-nitrobenzaldehyde) was used as a chemical actinometer for solution and ice photochemistry. This study measured the light absorbance and photochemical properties of 2-nitrobenzaldehyde in various conditions, suggesting its potential use in photolytic experiments (Galbavy et al., 2010).

Synthesis of Organic Compounds

The synthesis of various organic compounds also involves 5-ethoxy-2-nitrobenzaldehyde. For instance, a study described the synthesis of 2-aminobenzylidene derivatives from various 5-nitro-activated 2-halobenzaldehydes using a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution approach (Xu et al., 2014).

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-ethoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQHZBDBXANCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5-hydroxy-2-nitrobenzaldehyde (500 mg) and cesium carbonate (1.46 g) in N,N-dimethylformamide (10 mL) was added ethyl iodide (0.265 mL) at room temperature, and the mixture was stirred for 2 days. Water was added to the reaction mixture and this resulting mixture was extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and saturated saline, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane) to obtain the title compound (519 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.265 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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